1,4-Bis(trimethoxysilyl)benzene

Catalog No.
S3357268
CAS No.
90162-40-6
M.F
C12H22O6Si2
M. Wt
318.47 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Bis(trimethoxysilyl)benzene

CAS Number

90162-40-6

Product Name

1,4-Bis(trimethoxysilyl)benzene

IUPAC Name

trimethoxy-(4-trimethoxysilylphenyl)silane

Molecular Formula

C12H22O6Si2

Molecular Weight

318.47 g/mol

InChI

InChI=1S/C12H22O6Si2/c1-13-19(14-2,15-3)11-7-9-12(10-8-11)20(16-4,17-5)18-6/h7-10H,1-6H3

InChI Key

YIRZROVNUPFFNZ-UHFFFAOYSA-N

SMILES

CO[Si](C1=CC=C(C=C1)[Si](OC)(OC)OC)(OC)OC

Canonical SMILES

CO[Si](C1=CC=C(C=C1)[Si](OC)(OC)OC)(OC)OC

Self-Assembly & Contact Printing

Preparation of Silica Aerogels

Synthesis of Periodic Mesoporous Organosilicas (PMOs)

Quantitative NMR (qNMR) Spectroscopy

Silicon Carbide Coating

Pd-Catalyzed Cross-Coupling Reactions

Quantitative NMR (qNMR) Spectroscopy

1,4-Bis(trimethoxysilyl)benzene is a silane compound characterized by its two trimethoxysilyl groups attached to a benzene ring at the para positions. Its molecular formula is C12H22O6Si2\text{C}_{12}\text{H}_{22}\text{O}_6\text{Si}_2 and it has a molecular weight of approximately 318.47 g/mol. This compound is notable for its ability to form siloxane bonds with various substrates, making it useful in a variety of applications, particularly in the fields of materials science and surface chemistry.

Due to its reactive silane groups:

  • Hydrolysis: In the presence of moisture, the trimethoxysilyl groups can hydrolyze to form silanol groups, which can further condense to form siloxane linkages.
  • Condensation Reactions: The silanol groups formed after hydrolysis can react with other silanol groups or with hydroxylated surfaces, leading to the formation of cross-linked networks.
  • Cross-Coupling Reactions: As a silicon-based nucleophile, it can participate in palladium-catalyzed cross-coupling reactions, allowing for the formation of complex organic structures .

1,4-Bis(trimethoxysilyl)benzene can be synthesized through various methods:

  • Direct Synthesis: One common method involves the reaction of 1,4-dibromobenzene with trimethoxysilane in the presence of a catalyst. This method allows for the introduction of the trimethoxysilyl groups directly onto the benzene ring.
  • Sol-Gel Process: Another approach is using sol-gel techniques where the compound is formed from precursor solutions that undergo hydrolysis and condensation processes to create silicate networks containing the desired organic functionalities .

1,4-Bis(trimethoxysilyl)benzene has several important applications:

  • Adhesion Promoters: It is used as a coupling agent in composites and coatings to enhance adhesion between organic and inorganic materials.
  • Surface Modifications: The compound can modify surfaces to improve hydrophobicity or other surface properties, making it valuable in coatings for electronics and construction materials.
  • Biomedical

Interaction studies involving 1,4-bis(trimethoxysilyl)benzene primarily focus on its bonding capabilities with various substrates. Research indicates that this compound can effectively bond with silica and other oxide surfaces, enhancing mechanical properties and durability in composite materials. Further studies are necessary to explore its interactions at the molecular level with biological tissues and other organic materials.

1,4-Bis(trimethoxysilyl)benzene shares structural similarities with other silane compounds but exhibits unique properties due to its specific functional groups. Here are some comparable compounds:

Compound NameMolecular FormulaMolecular WeightKey Features
1,4-Bis(triethoxysilyl)benzeneC18H34O6Si2\text{C}_{18}\text{H}_{34}\text{O}_6\text{Si}_2402.64 g/molContains triethoxysilyl groups; used in silica formation .
Bis(trimethoxysilylethyl)benzeneC16H30O6Si2\text{C}_{16}\text{H}_{30}\text{O}_6\text{Si}_2374.58 g/molForms high refractive index coatings; absorbs organics .
1,3-Bis(trimethoxysilyl)benzeneC12H22O6Si2\text{C}_{12}\text{H}_{22}\text{O}_6\text{Si}_2SimilarDifferent substitution pattern; used in similar applications.

Uniqueness

The uniqueness of 1,4-bis(trimethoxysilyl)benzene lies in its symmetrical structure and specific reactivity profile due to the para positioning of its trimethoxysilyl groups. This configuration enhances its effectiveness as a coupling agent and allows for versatile applications across various industries.

Sol-Gel Processing Optimization for Organosilica Formation

The sol-gel polymerization of 1,4-bis(trimethoxysilyl)benzene is highly sensitive to reaction conditions, with intramolecular cyclization playing a critical role in determining gelation kinetics and final material properties. Under acidic catalysis, the compound undergoes hydrolysis of methoxy groups to form silanol intermediates, which subsequently condense into siloxane (Si–O–Si) networks. However, the ethylene bridge between the benzene ring and silicon atoms promotes cyclization, leading to preferential formation of six- or seven-membered disilsesquioxane rings during early reaction stages. For instance, 1,4-bis(triethoxysilyl)ethane analogs produce bicyclic dimers composed of annelated seven-membered rings under acidic conditions, delaying gelation by diverting monomers into stable cyclic intermediates.

Key optimization parameters include:

  • pH Control: Acidic conditions (pH < 3) favor cyclic intermediate formation, while basic conditions (pH > 10) accelerate polycondensation, bypassing cyclization.
  • Catalyst Selection: Gold nanoparticle (AuNP)-stabilized microemulsions enhance hydrolysis rates by providing amphiphilic interfaces that localize organosilane reactants.
  • Temperature Modulation: Elevated temperatures (60–80°C) reduce gel times by increasing the reactivity of silanol species, though excessive heat may destabilize cyclic intermediates.

The resulting organosilica networks exhibit enhanced hydrolytic stability compared to conventional monofunctional silanes due to the dual anchoring points of the dipodal structure. Equilibrium studies reveal that the disiloxane bond hydrolysis constant (K~c~ = 6 × 10⁻⁵) is significantly lower for dipodal silanes, minimizing silanol regeneration in aqueous environments.

Palladium-Catalyzed Cross-Coupling Strategies for Functionalization

1,4-Bis(trimethoxysilyl)benzene serves as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, enabling the introduction of aromatic functionalities into silicon-based frameworks. The benzene ring’s electron-withdrawing methoxy groups activate the silicon-carbon bonds for oxidative addition to palladium(0) complexes. A representative Suzuki-Miyaura coupling involves reacting the compound with aryl boronic acids in the presence of tetrakis(triphenylphosphine)palladium(0), yielding biphenyl-bridged silanes.

Mechanistic studies highlight three critical steps:

  • Oxidative Addition: Pd⁰ inserts into the Si–C bond, forming a Pd–Si intermediate.
  • Transmetalation: The Pd–Si complex exchanges with an aryl boronic acid, transferring the aryl group to palladium.
  • Reductive Elimination: Pd facilitates C–C bond formation, regenerating the catalyst and releasing the functionalized silane.

This strategy has been employed to synthesize mesoporous organosilicas with embedded luminescent or catalytic moieties, leveraging the compound’s ability to retain structural integrity during post-synthetic modifications.

Co-Condensation Techniques with Tetraalkoxysilanes

Co-condensation of 1,4-bis(trimethoxysilyl)benzene with tetraalkoxysilanes, such as tetramethyl orthosilicate (TMOS), produces hybrid silica monoliths with hierarchical porosity. The dipodal silane acts as a porosity-directing agent, with its rigid benzene spacer inhibiting dense network formation. Phase separation during gelation creates interconnected macropores (1–10 µm), while the concurrent sol-gel process generates mesopores (2–50 nm) through surfactant templating.

Adjusting the molar ratio of 1,4-bis(trimethoxysilyl)benzene to TMOS from 1:4 to 1:10 systematically modulates pore size distribution:

  • High TMOS Content (1:10): Yields materials with narrow mesopores (∼5 nm) and reduced macropore volume.
  • Balanced Ratios (1:6): Optimizes bimodal porosity, achieving surface areas >600 m²/g.

The incorporation of dipodal silanes also improves mechanical stability, as evidenced by a 40% reduction in structural collapse under compressive stress compared to pure silica counterparts.

Dates

Modify: 2023-08-19

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